molecular formula C18H20N2O5 B5778058 N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide

N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide

货号 B5778058
分子量: 344.4 g/mol
InChI 键: PHIQIODIRKGEJM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide, also known as ATB-346, is a novel non-steroidal anti-inflammatory drug (NSAID) that is currently being researched for its potential therapeutic benefits. This compound is a prodrug that is designed to selectively target the inflammation-inducing enzyme cyclooxygenase-2 (COX-2) while sparing the beneficial effects of the constitutive COX-1 enzyme.

作用机制

N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide is a prodrug that is designed to selectively target COX-2. Upon administration, the compound is metabolized in the body to release a highly reactive molecule that selectively binds to and inhibits COX-2 activity. This mechanism of action reduces the production of inflammatory prostaglandins while preserving the beneficial effects of COX-1, such as platelet aggregation and gastric mucosal protection.
Biochemical and Physiological Effects:
Preclinical studies have shown that N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide has potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. The compound has been shown to reduce the production of inflammatory cytokines, decrease leukocyte infiltration, and inhibit the expression of pro-inflammatory genes. In addition, N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide has been shown to have a lower risk of gastrointestinal side effects compared to traditional NSAIDs.

实验室实验的优点和局限性

N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide has several advantages for lab experiments. The compound has a well-defined mechanism of action and can be easily synthesized in high purity and high yield. In addition, N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide has been extensively studied in preclinical models, which provides a strong scientific basis for further research. However, N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide also has some limitations for lab experiments. The compound is highly reactive and can be unstable in certain conditions, which may affect its efficacy. In addition, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide in humans.

未来方向

There are several future directions for research on N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide. One area of interest is the potential therapeutic benefits of the compound in various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. In addition, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide in humans. Other future directions include the development of new formulations and delivery methods for the compound, as well as the exploration of its potential in combination therapy with other anti-inflammatory agents.

合成方法

N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide is synthesized through a multistep process that involves the reaction of 3-aminoacetophenone with 2,3,4-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then acetylated with acetic anhydride to form the final product, N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide. This synthesis method has been optimized to yield high purity and high yield of the compound.

科学研究应用

N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide has been extensively researched for its potential therapeutic benefits in various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. The compound has been shown to selectively inhibit COX-2 activity while sparing COX-1 activity, which reduces the risk of gastrointestinal side effects associated with traditional NSAIDs. In preclinical studies, N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide has demonstrated superior efficacy compared to traditional NSAIDs in reducing inflammation and pain.

属性

IUPAC Name

N-(3-acetamidophenyl)-2,3,4-trimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-11(21)19-12-6-5-7-13(10-12)20-18(22)14-8-9-15(23-2)17(25-4)16(14)24-3/h5-10H,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIQIODIRKGEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。